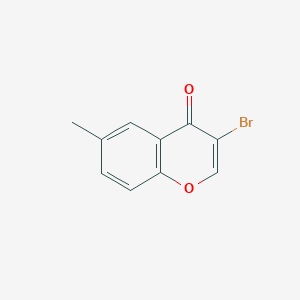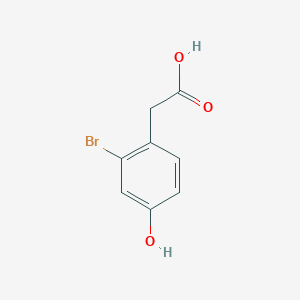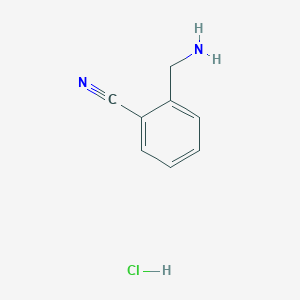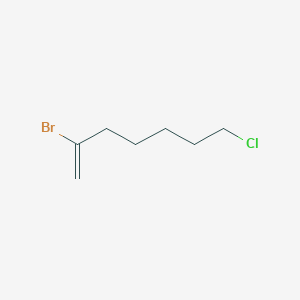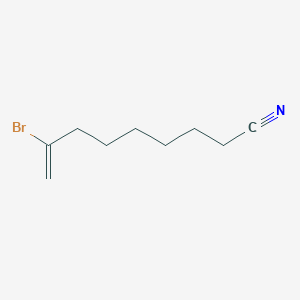
3-(4-Acetoxyphenyl)-2-bromo-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetoxyphenyl)-2-bromo-1-propene, also known as 4-acetoxystyrene, is an aromatic compound with a wide range of applications in the scientific research field. It is a valuable starting material for a variety of organic synthetic reactions and can be used as a building block for the synthesis of a number of compounds with pharmaceutical or industrial applications.
Scientific Research Applications
Organic Synthesis Methodologies
New Protocols for Acetoxyallylation of Aldehydes : A precursor resembling "3-(4-Acetoxyphenyl)-2-bromo-1-propene" has been used in the development of a new protocol for the acetoxyallylation of aldehydes, leading to monoprotected 1-en-3,4-diols, showcasing its utility in synthesizing complex organic molecules (Lombardo et al., 2001).
Regiochemistry of Nucleophilic Attack on pi-Allyl Complexes : Studies have shown that compounds similar to "this compound" play a critical role in understanding the regiochemistry of nucleophilic attacks in palladium-catalyzed reactions, which is fundamental in organic synthesis (Organ et al., 2003).
Materials for Electronic and Photonic Devices
Controlled Polymerization for Electronic Devices : The controlled chain-growth polymerization of poly(3-hexylthiophene) (P3HT) from external initiators demonstrates the importance of precise molecular control in synthesizing materials for electronic applications. This technique, leveraging compounds related to "this compound," enables the creation of polymers with controlled molecular weights and narrow distributions, crucial for high-performance electronic and photonic devices (Bronstein & Luscombe, 2009).
Catalyst-Transfer Polycondensation for Well-Defined Polymers : The mechanism of Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene) highlights the potential of catalyst-transfer polycondensation in producing polymers with low polydispersity and controlled molecular weight. This process involves catalysts and intermediates related to "this compound," underscoring its relevance in materials science (Miyakoshi et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, “4-Methoxybenzyl alcohol”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
Chalcones and their analogues and derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery research . This suggests that “3-(4-Acetoxyphenyl)-2-bromo-1-propene” and related compounds may also have potential applications in drug discovery and other areas of research.
Properties
IUPAC Name |
[4-(2-bromoprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGAUZYGHOPNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641203 |
Source


|
| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-87-7 |
Source


|
| Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1290865.png)


![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)

